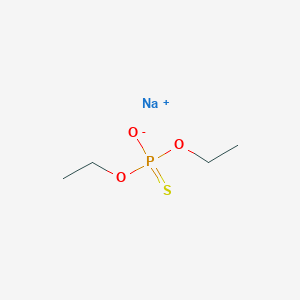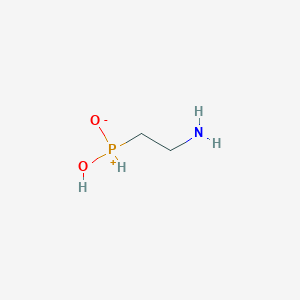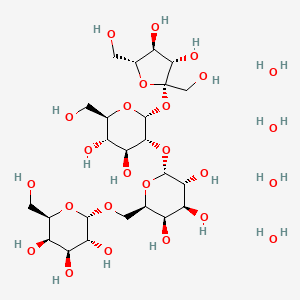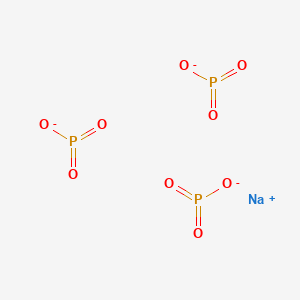
Sodium;diethoxy-oxido-sulfanylidene-lambda5-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;diethoxy-oxido-sulfanylidene-lambda5-phosphane is an organophosphorus compound with the chemical formula C4H10NaO3PS. It is commonly used in various industrial and agricultural applications due to its unique chemical properties. This compound is known for its role in the synthesis of organophosphorus pesticides and other related chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium;diethoxy-oxido-sulfanylidene-lambda5-phosphane can be synthesized through the reaction of diethyl phosphite with sulfur and sodium carbonate. The reaction typically involves heating the reactants under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the synthesis of thiophosphoric acid O,O-diethyl S-sodium salt often involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process may also include purification steps to remove any impurities and ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium;diethoxy-oxido-sulfanylidene-lambda5-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphorothioate derivatives.
Substitution: It can participate in substitution reactions where the sodium atom is replaced by other cations or groups.
Hydrolysis: The compound can hydrolyze in the presence of water to form diethyl phosphoric acid and hydrogen sulfide.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Substitution Reagents: Alkyl halides or other electrophiles.
Hydrolysis Conditions: Aqueous solutions under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Phosphorothioate derivatives.
Substitution Products: Various organophosphorus compounds.
Hydrolysis Products: Diethyl phosphoric acid and hydrogen sulfide.
Scientific Research Applications
Sodium;diethoxy-oxido-sulfanylidene-lambda5-phosphane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds and as an intermediate in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its role in enzyme inhibition.
Medicine: Investigated for its potential use in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of thiophosphoric acid O,O-diethyl S-sodium salt involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved .
Comparison with Similar Compounds
Diethyl dithiophosphoric acid: Another organophosphorus compound with similar chemical properties.
O,O-Diethyl thiophosphate potassium salt: A potassium salt analog of thiophosphoric acid O,O-diethyl S-sodium salt.
O,O-Dimethyl thiophosphate sodium salt: A related compound with methyl groups instead of ethyl groups.
Uniqueness: Sodium;diethoxy-oxido-sulfanylidene-lambda5-phosphane is unique due to its specific chemical structure and reactivity. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industry .
Properties
IUPAC Name |
sodium;diethoxy-oxido-sulfanylidene-λ5-phosphane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O3PS.Na/c1-3-6-8(5,9)7-4-2;/h3-4H2,1-2H3,(H,5,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPPRYJBYFNJTO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)([O-])OCC.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NaO3PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-[5-(4-Aminophenoxy)-2-propan-2-ylphenyl]phenoxy]aniline](/img/structure/B7909622.png)




![1-[(1S,2R,5S,7R,8R)-2,6,6,8-tetramethyl-2-tricyclo[5.3.1.01,5]undecanyl]ethanone](/img/structure/B7909668.png)








